molecular formula C12H7BrIN3 B12938729 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-08-2

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Katalognummer: B12938729
CAS-Nummer: 944581-08-2
Molekulargewicht: 400.01 g/mol
InChI-Schlüssel: NMOKELLWKLXNET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine substituents on the imidazo[1,2-a]pyrimidine core structure. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its biological activity and potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with 4-iodobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, dehalogenated derivatives, and biaryl or alkyne derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold for drug development and material science applications .

Eigenschaften

CAS-Nummer

944581-08-2

Molekularformel

C12H7BrIN3

Molekulargewicht

400.01 g/mol

IUPAC-Name

6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H

InChI-Schlüssel

NMOKELLWKLXNET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.